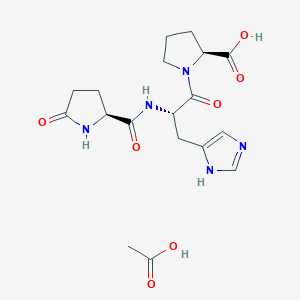
H-Pyr-His-Pro-OH.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Pyr-His-Pro-OH.CH3CO2H, also known as Pyr-His-Pro acetate, is a tripeptide compound composed of pyrrolidine, histidine, and proline residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Pro-OH.CH3CO2H typically involves the stepwise coupling of the amino acids pyrrolidine, histidine, and proline. The process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (pyrrolidine) to a solid resin.
Step 2: The amino group of the attached amino acid is deprotected, allowing for the coupling of the next amino acid (histidine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Step 3: The process is repeated for the addition of the third amino acid (proline).
Step 4: After the complete peptide chain is assembled, the peptide is cleaved from the resin and purified.
-
Liquid-Phase Peptide Synthesis (LPPS)
Step 1: The synthesis begins with the protection of the amino and carboxyl groups of the amino acids.
Step 2: The protected amino acids are coupled in solution using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Step 3: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
化学反应分析
Types of Reactions
H-Pyr-His-Pro-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various peptide derivatives with modified functional groups, which can have different biological activities and properties.
科学研究应用
H-Pyr-His-Pro-OH.CH3CO2H has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of H-Pyr-His-Pro-OH.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
相似化合物的比较
H-Pyr-His-Pro-OH.CH3CO2H can be compared with other similar tripeptides, such as:
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of proline, used in the synthesis of gonadoliberin agonists.
H-Pyr-His-Gly-OH: A tripeptide with glycine instead of proline, studied for its different biological activities.
The uniqueness of H-Pyr-His-Pro-OH
属性
分子式 |
C18H25N5O7 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
acetic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
InChI 键 |
NQBSMLVZZGASJD-LFELFHSZSA-N |
手性 SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O |
规范 SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


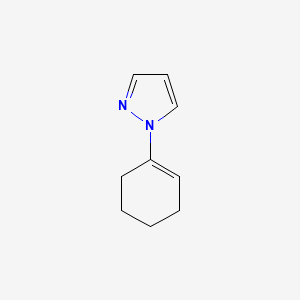

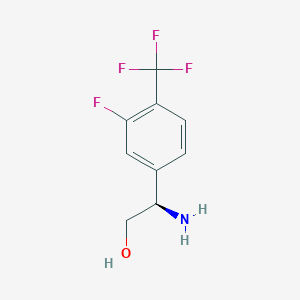
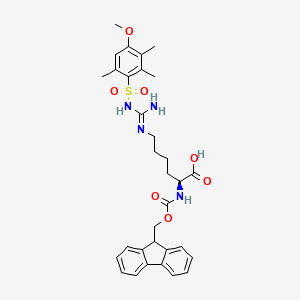


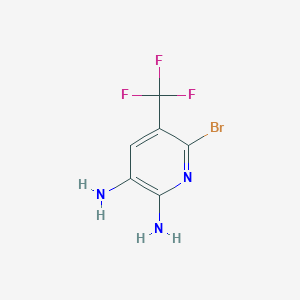

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
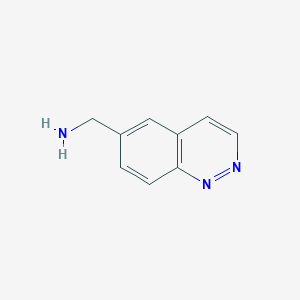
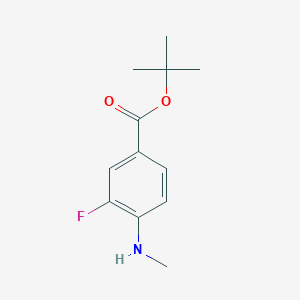

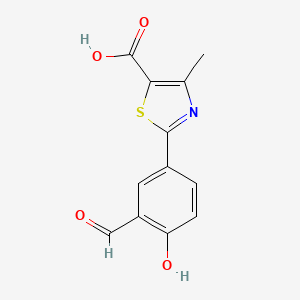
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
